Cas no 1200-14-2 (4-Butylbenzaldehyde)

4-Butylbenzaldehyde structure
4-Butylbenzaldehyde structure
商品名:4-Butylbenzaldehyde
CAS番号:1200-14-2
MF:C11H14O
メガワット:162.22826
MDL:MFCD00040751
CID:83497
PubChem ID:70988

4-Butylbenzaldehyde 化学的及び物理的性質

名前と識別子

    • 4-Butylbenzaldehyde
    • 4-n-Butylbenzaldehyde
    • p-Butylbenzaldehyde
    • BENZALDEHYDE, P-BUTYL-
    • 1200-14-2
    • A804413
    • UNII-SX6J8M5Z5H
    • AS-57770
    • p-butyl-benzaldehyde, h
    • FT-0619163
    • MFCD00040751
    • BDBM85653
    • AKOS009158600
    • J-004241
    • D86806
    • ARIREUPIXAKDAY-UHFFFAOYSA-
    • Z385369906
    • SCHEMBL219423
    • CHEMBL242748
    • EINECS 214-851-2
    • 4-Butylbenzaldehyde, 90%
    • butylbenzaldehyde
    • SX6J8M5Z5H
    • InChI=1/C11H14O/c1-2-3-4-10-5-7-11(9-12)8-6-10/h5-9H,2-4H2,1H3
    • DTXSID0061616
    • p-n-Butylbenzaldehyde
    • 4-butylbenzaldehyd
    • B1014
    • NS00023899
    • 4-butyl-benzaldehyde
    • Benzaldehyde, 4-butyl-
    • EN300-200684
    • DB-041518
    • MDL: MFCD00040751
    • インチ: InChI=1S/C11H14O/c1-2-3-4-10-5-7-11(9-12)8-6-10/h5-9H,2-4H2,1H3
    • InChIKey: ARIREUPIXAKDAY-UHFFFAOYSA-N
    • ほほえんだ: CCCCC1=CC=C(C=C1)C=O
    • BRN: 2208267

計算された属性

  • せいみつぶんしりょう: 162.10400
  • どういたいしつりょう: 162.104465
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 4
  • 複雑さ: 123
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 4
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 17.1

じっけんとくせい

  • 色と性状: 黄色または無色の液体
  • 密度みつど: 0.968 g/mL at 25 °C(lit.)
  • ゆうかいてん: -43°C
  • ふってん: 165°C/44mmHg(lit.)
  • フラッシュポイント: 96-98°C/5mm
  • 屈折率: n20/D 1.522(lit.)
  • PSA: 17.07000
  • LogP: 2.84170
  • かんど: Air Sensitive
  • ようかいせい: 水に溶けない

4-Butylbenzaldehyde セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H302-H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 22-36/37/38
  • セキュリティの説明: S26-S36
  • 危険物標識: Xn
  • セキュリティ用語:S24/25
  • リスク用語:R22; R36/37/38
  • TSCA:Yes

4-Butylbenzaldehyde 税関データ

  • 税関コード:2912299000
  • 税関データ:

    中国税関コード:

    2912299000

    概要:

    291229900.他の酸素含有基を有さない他の環状アルデヒド。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、使用、テトラホルムアルデヒドの外観

    要約:

    291229900。他の酸素官能基を有さない他の環状アルデヒド。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

4-Butylbenzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B701368-50mg
4-Butylbenzaldehyde
1200-14-2
50mg
$ 65.00 2022-06-06
abcr
AB179691-5 g
4-n-Butylbenzaldehyde, 97%; .
1200-14-2 97%
5g
€178.00 2023-06-23
Enamine
EN300-200684-0.5g
4-butylbenzaldehyde
1200-14-2 95%
0.5g
$24.0 2023-09-16
Enamine
EN300-200684-10.0g
4-butylbenzaldehyde
1200-14-2 95%
10g
$140.0 2023-05-31
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L13438-1g
4-n-Butylbenzaldehyde, 97%
1200-14-2 97%
1g
¥1723.00 2023-03-06
Alichem
A019143818-10g
4-Butylbenzaldehyde
1200-14-2 97%
10g
$247.50 2023-09-04
Apollo Scientific
OR936585-25g
4-Butylbenzaldehyde
1200-14-2 95%
25g
£828.00 2025-02-20
Enamine
EN300-200684-2.5g
4-butylbenzaldehyde
1200-14-2 95%
2.5g
$49.0 2023-09-16
Enamine
EN300-200684-1.0g
4-butylbenzaldehyde
1200-14-2 95%
1g
$30.0 2023-05-31
Enamine
EN300-200684-5g
4-butylbenzaldehyde
1200-14-2 95%
5g
$80.0 2023-09-16

4-Butylbenzaldehyde 合成方法

4-Butylbenzaldehydeに関する追加情報

4-Butylbenzaldehyde: A Comprehensive Overview

4-Butylbenzaldehyde, also known by its CAS number CAS No. 1200-14-2, is a versatile organic compound with significant applications in various industries. This compound, classified as an aldehyde derivative, has been the subject of extensive research due to its unique chemical properties and potential uses. In this article, we will delve into the structural characteristics, chemical properties, applications, and recent advancements related to 4-butylbenzaldehyde.

The molecular structure of 4-butylbenzaldehyde consists of a benzene ring substituted with a butyl group at the para position and an aldehyde group at the meta position. This arrangement imparts the compound with distinct reactivity and stability. Recent studies have highlighted the importance of understanding the electronic effects of substituents on aromatic rings, which can influence the compound's reactivity in various chemical reactions. For instance, the electron-donating nature of the butyl group can activate certain positions on the benzene ring for electrophilic substitution reactions.

4-butylbenzaldehyde exhibits a melting point of approximately -35°C and a boiling point around 175°C. These physical properties make it suitable for use in both liquid and gaseous states under controlled conditions. The compound is sparingly soluble in water but readily dissolves in organic solvents such as ethanol and dichloromethane. This solubility profile is advantageous in various synthetic processes where precise control over reaction conditions is essential.

The synthesis of 4-butylbenzaldehyde typically involves Friedel-Crafts alkylation or through the oxidation of 4-butyltoluene using strong oxidizing agents like KMnO₄ or CrO₃ under acidic conditions. Recent advancements in catalytic systems have enabled more efficient and selective syntheses, reducing byproduct formation and enhancing yield. For example, researchers have explored the use of solid acid catalysts to facilitate the alkylation process, leading to higher purity products.

In terms of applications, 4-butylbenzaldehyde finds extensive use in the fragrance industry as a precursor to various aromatic compounds. Its ability to undergo condensation reactions with amines or other nucleophiles makes it valuable in synthesizing complex organic molecules. Additionally, it serves as an intermediate in pharmaceutical chemistry, particularly in the synthesis of certain antibiotics and anti-inflammatory agents.

Recent studies have also explored the potential of 4-butylbenzaldehyde as a precursor for advanced materials such as conductive polymers and nanocomposites. Its aromatic structure and functional groups provide opportunities for incorporating it into polymer matrices to enhance mechanical and electrical properties. For instance, researchers have successfully synthesized polyaniline composites using 4-butylbenzaldehyde-derived dopants, demonstrating improved conductivity and thermal stability.

The environmental impact of CAS No. 1200-14-2-based compounds has also come under scrutiny in recent years. Studies have shown that while 4-butylbenzaldehyde itself is not classified as hazardous under standard conditions, its degradation products may pose risks to aquatic ecosystems if not properly managed. This has led to increased interest in developing sustainable synthesis methods and waste management strategies for compounds like CAS No. 1200-14-2.

In conclusion, 4-butylbenzaldehyde, with its unique chemical properties and diverse applications, remains a focal point for both industrial and academic research. As advancements in synthetic methodologies continue to emerge, so too does our understanding of this compound's potential across various fields. Future research will undoubtedly uncover new avenues for leveraging this versatile molecule to address emerging challenges in materials science, pharmaceuticals, and beyond.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:1200-14-2)4-Butylbenzaldehyde
A804413
清らかである:99%/99%
はかる:10g/25g
価格 ($):166.0/307.0